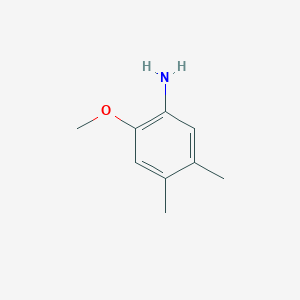

2-Methoxy-4,5-dimethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPBEJLANLKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598318 | |

| Record name | 2-Methoxy-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-12-2 | |

| Record name | 2-Methoxy-4,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Access to 2 Methoxy 4,5 Dimethylaniline

Established Synthetic Routes for Related Arylamines

The construction of the arylamine moiety is a fundamental transformation in organic synthesis. Several robust methods are available, each starting from different precursors and offering distinct advantages.

A primary and widely utilized method for synthesizing arylamines is the reduction of the corresponding nitroarene. libretexts.org This approach is attractive because nitro compounds are often readily available and inexpensive feedstocks. frontiersin.orgnih.gov The transformation of the nitro group (-NO₂) to an amino group (-NH₂) can be accomplished using various reducing agents and catalytic systems. libretexts.org

The direct precursor for 2-Methoxy-4,5-dimethylaniline via this route would be 1,2-dimethyl-4-methoxy-5-nitrobenzene . The reduction of this nitro compound would yield the target primary amine.

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are highly effective. This method is often clean and efficient. frontiersin.org

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl). mdpi.com

Transfer Hydrogenation: In this alternative to using hydrogen gas, other molecules serve as the hydrogen source. For instance, ammonium (B1175870) formate (B1220265) in the presence of Pd/C can be used to reduce nitroarenes. nih.gov

The choice of reducing system can be critical to avoid the reduction of other sensitive functional groups within the molecule.

Nucleophilic aromatic substitution (SNAr) provides another pathway to arylamines. In this type of reaction, a nucleophile—in this case, an amine or ammonia (B1221849)—displaces a leaving group on the aromatic ring. scribd.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. rsc.org

However, recent advancements have enabled SNAr reactions under milder conditions, sometimes without the need for strong EWGs. rsc.org For instance, copper-catalyzed methods allow for the coupling of aryl halides with aqueous ammonia at room temperature. pkusz.edu.cn The diazonio group in aryldiazonium salts, formed from an arylamine, is an excellent leaving group that can be displaced by various nucleophiles. jove.com

General SNAr Reaction Scheme:

Ar-L + Nu⁻ → Ar-Nu + L⁻

(Where L = Leaving group, Nu⁻ = Nucleophile)

In the context of synthesizing a primary arylamine like this compound, ammonia (or a synthetic equivalent) would serve as the nucleophile, displacing a suitable leaving group (e.g., a halide) from a precursor like 1-halo-2-methoxy-4,5-dimethylbenzene. The efficiency of such reactions is highly dependent on the catalyst and reaction conditions. rsc.orgpkusz.edu.cn

The synthesis of secondary amines can be effectively achieved through the condensation of a primary amine with an aldehyde or ketone to form a Schiff base (an imine), followed by the reduction of the carbon-nitrogen double bond. ajrconline.orgtsijournals.com

The general reaction is as follows:

Schiff Base Formation: R-NH₂ + R'CHO → R-N=CHR' + H₂O

Reduction: R-N=CHR' + [H] → R-NH-CH₂R'

A variety of reducing agents can be employed for the second step, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity. researchgate.netacs.org It is a highly selective reducing agent that typically does not affect other reducible groups, such as nitro or chloro substituents, that may be present on the aromatic rings. researchgate.netacs.org This two-step process is a reliable method for producing N-substituted amines. mdpi.com The reaction to form the Schiff base is often carried out by refluxing the primary amine and the carbonyl compound in a solvent like methanol (B129727). mdpi.com

Methodological Considerations and Optimization in Synthetic Protocols

The success and efficiency of any synthetic route hinge on the careful control and optimization of reaction parameters. Temperature, reaction time, and the stoichiometry of reagents are critical factors that can significantly influence the yield and purity of the final product.

Reaction temperature and duration are interdependent parameters that must be optimized for each specific transformation.

Temperature: In many amine syntheses, such as copper-catalyzed aminations or Schiff base formations, elevated temperatures are often required to drive the reaction to completion. mdpi.compkusz.edu.cn For example, the formation of Schiff bases is frequently conducted at reflux temperatures (e.g., 80 °C in methanol) for several hours. mdpi.com However, some modern catalytic systems are designed to operate at room temperature, offering a milder and more energy-efficient alternative. rsc.orgpkusz.edu.cn In some cases, higher temperatures can lead to the formation of side products, necessitating careful optimization. researchgate.net

Duration: The time required for a reaction to reach completion can range from minutes to many hours. mdpi.comresearchgate.net Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time, preventing both incomplete reactions and the degradation of the product from prolonged exposure to harsh conditions. tsijournals.com

The table below illustrates typical conditions found in the literature for related amine syntheses.

| Reaction Type | Typical Temperature | Typical Duration | Source |

| Schiff Base Formation | Reflux (e.g., 80 °C) | 8 hours | mdpi.com |

| Cu-catalyzed Amination | Room Temperature to 150 °C | 5 minutes to 24 hours | pkusz.edu.cnresearchgate.net |

| Schiff Base Reduction | Room Temp. to Reflux | 15 minutes to 2 hours | researchgate.netacs.org |

The choice of reagents and their relative quantities (stoichiometry) are fundamental to maximizing product yield and minimizing waste.

Reagent Selection: The selection of the starting materials, catalysts, and solvents is paramount. For instance, in the reduction of Schiff bases, NaBH₄ is favored for its selectivity. researchgate.netacs.org In palladium-catalyzed aminations, the choice of the specific palladium catalyst and the associated ligands can dramatically affect the reaction's scope and efficiency. google.com

Stoichiometric Ratios: The molar ratios of reactants are carefully controlled. In Schiff base formation, equimolar amounts of the amine and aldehyde are generally used, though a slight excess of one reactant may be employed to drive the reaction to completion. mdpi.comresearchgate.net In catalytic reactions, the catalyst is used in sub-stoichiometric amounts (e.g., 2 mol %). researchgate.net The amount of base, if required, is also a critical parameter to optimize. For example, in certain copper-catalyzed aminations, K₃PO₄ has been found to be an effective base. pkusz.edu.cn The use of stoichiometric versus catalytic amounts of reagents is a key consideration in designing a synthetic route. While some older methods required stoichiometric amounts of metal reagents, modern approaches favor catalytic systems for greater efficiency and sustainability. google.com

The table below summarizes key reagents for different synthetic strategies.

| Synthesis Strategy | Key Reagents | Role | Source |

| Reductive Amination | Nitroarene, Pd/C, H₂ | Precursor, Catalyst, Reducing Agent | libretexts.orgfrontiersin.org |

| Nucleophilic Aromatic Substitution | Aryl Halide, Ammonia, CuI, K₃PO₄ | Precursor, Nucleophile, Catalyst, Base | pkusz.edu.cn |

| Schiff Base Reduction | Primary Amine, Aldehyde, NaBH₄ | Reactant, Reactant, Reducing Agent | researchgate.netacs.org |

Advanced Purification Techniques (e.g., Column Chromatography, Recrystallization)

The purification of this compound, like many substituted anilines, is crucial for obtaining a product with the high purity required for subsequent research applications. Advanced techniques such as column chromatography and recrystallization are standardly employed to remove starting materials, by-products, and other impurities. dergipark.org.trillinois.edu The choice of method often depends on the nature of the impurities and the scale of the purification.

Column Chromatography

Column chromatography is a highly effective method for the separation of this compound from complex reaction mixtures. dergipark.org.tr This technique leverages the differential adsorption of compounds to a stationary phase, allowing for their selective elution with a mobile phase. For substituted anilines, silica (B1680970) gel is a commonly used stationary phase. rsc.org The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is frequently used, with the polarity adjusted to control the elution rate of the target compound. csic.esmmu.ac.uk In some procedures, a gradient elution, where the solvent polarity is gradually increased, may be employed to effectively separate compounds with different polarities.

Separation of aromatic amines can be achieved using various chromatographic conditions. nih.gov For instance, studies on substituted anilines have explored both normal-phase and reversed-phase chromatography. nih.gov Normal-phase separation on a β-cyclodextrin-bonded column has been shown to be efficient due to the numerous hydroxy groups on the surface of the stationary phase. nih.gov

| Technique | Stationary Phase | Mobile Phase (Eluent System) | Application Notes |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | A common system for purifying aniline (B41778) derivatives; the ratio is optimized based on TLC analysis. rsc.orgcsic.es |

| Column Chromatography | Silica Gel | Petroleum Ether/Acetone | Used for the purification of related anilino-naphthoquinone compounds. mmu.ac.uk |

| Ion Exchange Chromatography | SCX Column | 1M Methanolic Ammonia | Effective for purifying crude material containing basic amine functionalities. google.com |

Recrystallization

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. illinois.edu The process involves dissolving the crude this compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to allow the formation of high-purity crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is paramount for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For amine compounds that may be difficult to crystallize from common organic solvents, alternative strategies can be employed. researchgate.net One such strategy involves the formation of a salt, such as a hydrochloride salt, which often exhibits different solubility characteristics and a higher propensity to crystallize. rochester.edugoogle.com The amine can be protonated with an acid like HCl, crystallized as the salt, and then neutralized back to the free amine if required. rochester.edu In some syntheses of related secondary amines, recrystallization from methanol has been successfully used to obtain single crystals suitable for X-ray crystallography. mdpi.com

| Technique | Solvent System | Procedural Notes | Outcome |

| Recrystallization | Methanol | The crude solid is dissolved in hot methanol and allowed to cool slowly. | Yields single crystals of purified secondary amine products. mdpi.com |

| Salt Formation & Recrystallization | Acid (e.g., HCl) in a suitable solvent (e.g., Ether, Water) | The amine is protonated to form a salt, which is then crystallized. rochester.edu | Can significantly improve crystallization and purification of amines that are otherwise difficult to crystallize. rochester.edu |

| Recrystallization | Toluene | Used after partial purification by column chromatography for aryl analogues. mmu.ac.uk | Isolation of final product in moderate to low yield. mmu.ac.uk |

Scalability of Synthetic Procedures for Research Applications

The scalability of a synthetic route is a critical consideration for research applications that require gram-scale or larger quantities of this compound. A scalable synthesis should be efficient, robust, and utilize conditions that can be safely and reliably implemented on a larger scale. acs.org While many laboratory-scale syntheses focus on reaction discovery, scaling up for research often requires procedural modifications to ensure consistent yields and purity.

For instance, multi-component reactions (MCRs) followed by cyclization have been developed for synthesizing indole (B1671886) derivatives from anilines. Such protocols can be easily scaled up; a 10 mmol scale synthesis of an intermediate from a substituted aniline was achieved with a 94% yield after purification. rug.nl This demonstrates that with careful planning, complex transformations involving aniline substrates can be suitable for producing larger research quantities.

Methods that avoid transition metals and harsh conditions are often more amenable to scaling. researchgate.net For example, N-arylation methods using conventional heating have been noted for their scalability and ease of product purification. researchgate.net When scaling up, factors such as reaction concentration, heat transfer, and the efficiency of purification methods like chromatography or recrystallization become increasingly important. acs.org In one scalable synthesis of a pharmaceutical inhibitor, a key cross-coupling reaction involving an aniline was optimized by adjusting catalyst loading and the amount of base, which are crucial considerations for large-scale production. acs.org

| Reaction Type | Scale | Yield | Key Scalability Features |

| Multi-Component Reaction (MCR) | 10 mmol | 94% | The protocol is noted as being "easily scaled-up". rug.nl |

| Buchwald-Hartwig Coupling | Multi-kilogram | >70% | Catalyst loading was successfully reduced for larger scale, and recrystallization was used for purification. acs.org |

| Amination of Fluoroarenes | Gram-scale | Not specified | The method is described as "readily scalable" and utilizes conventional heating. researchgate.net |

Chemical Reactivity and Transformation Studies of 2 Methoxy 4,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. The rate and regioselectivity (the position of substitution) are profoundly influenced by the substituents already present on the ring. wikipedia.org

The substitution pattern of 2-Methoxy-4,5-dimethylaniline is dictated by the cumulative directing effects of its substituents. The amino, methoxy (B1213986), and methyl groups are all classified as activating groups, meaning they increase the rate of electrophilic substitution compared to benzene (B151609) by donating electron density to the ring. masterorganicchemistry.com They are also all ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. wikipedia.orgyoutube.com

In this compound, the directing effects can be summarized as follows:

Amino Group (-NH₂ at C1): As the most powerful activating group, it strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

Methoxy Group (-OCH₃ at C2): This is a strong activating group that directs to its ortho positions (C1 and C3) and its para position (C5).

Methyl Groups (-CH₃ at C4 and C5): These are weaker activating groups. The C4-methyl directs to C3 and C5, while the C5-methyl directs to C4 and C6.

When considering the available positions on the ring (C3 and C6), a clear regiochemical preference emerges. The C3 position is activated by the powerful ortho effect of the amino group and the ortho effect of the methoxy group. The C6 position is activated by the ortho effect of the amino group and the ortho effect of the C5-methyl group. Due to the superior activating strength of the methoxy group compared to a methyl group, the C3 position is the most electronically enriched and therefore the most likely site for electrophilic attack, although steric hindrance from the adjacent methoxy group could potentially favor substitution at the less hindered C6 position in some cases. youtube.com

Table 1: Directing Effects of Substituents on this compound

| Substituent | Position | Activating Strength | Directing Effect | Potential Substitution Sites |

| Amino | C1 | Very Strong | ortho, para | C2 (blocked), C6, C4 (blocked) |

| Methoxy | C2 | Strong | ortho, para | C1 (blocked), C3, C5 (blocked) |

| Methyl | C4 | Moderate | ortho, para | C3, C5 (blocked) |

| Methyl | C5 | Moderate | ortho, para | C4 (blocked), C6 |

Oxidation Pathways and Mechanistic Investigations

The electron-rich nature of this compound makes it susceptible to oxidation, which can proceed through various pathways involving the nitrogen atom or the aromatic ring, leading to a range of oxidized derivatives.

The oxidation of anilines can initiate with a one-electron transfer from the nitrogen atom, forming a cation radical. rsc.org This highly reactive intermediate can then undergo further reactions. For substituted anilines, oxidation often leads to the formation of quinone or quinone imine structures. rsc.org Studies on analogous compounds, such as 2,6-dimethylaniline, show that enzymatic oxidation can occur at both the nitrogen atom (leading to hydroxylamines) and the aromatic ring. researchgate.net The resulting 4-amino-3,5-dimethylphenol (B131400) can be further oxidized to a reactive iminoquinone. researchgate.net By analogy, the oxidation of this compound is expected to yield corresponding quinone-like structures through the initial formation of cation radicals.

Table 2: Potential Products from the Oxidation of this compound

| Product Type | General Structure | Formation Pathway |

| Cation Radical | [ArNH₂]⁺• | Single-electron transfer from the amine nitrogen. rsc.org |

| Quinone Imine | O=Ar=NH | Further oxidation of the aromatic ring and amine. rsc.orgresearchgate.net |

| Azo Compound | Ar-N=N-Ar | Dimerization of radical intermediates. rsc.org |

Peroxidases are enzymes that catalyze oxidation reactions using hydrogen peroxide as the oxidant. nih.gov Research on the closely related substrate 4-methoxy-2,6-dimethylaniline (B1300078) has provided significant insights into this process. scispace.comnih.gov In these studies, peroxidase action in the presence of H₂O₂ led to the formation of a colored dimeric product, specifically a quinone anil. scispace.com The mechanism proposed involves the initial enzymatic oxidation of the aniline (B41778) to a radical intermediate. Two of these radicals then couple, and subsequent rearrangement and elimination lead to the final product. nih.govscispace.com This work suggests that the peroxidase-mediated oxidation of this compound would likely proceed through a similar radical-based mechanism to form complex colored products.

A variety of chemical oxidants and catalytic systems can be employed to achieve the oxidative transformation of anilines.

Classical Oxidants: Reagents like alkaline ferricyanide (B76249) or silver oxide have been used for the oxidation of similar methoxy-anilines, leading to products such as azobenzenes and phenazines. rsc.org

Iodine-Catalyzed Systems: Modern methods include the use of molecular iodine as a catalyst with an oxidant like dimethyl sulfoxide (B87167) (DMSO). This system has been effective in promoting the oxidative cross-coupling of N,N-dimethylaniline with other molecules via C-H activation. rsc.org

Copper-Catalyzed Aerobic Oxidation: Copper salts can catalyze the oxidation of phenols and anilines using molecular oxygen from the air as the ultimate oxidant. nih.gov These reactions often proceed through radical intermediates and can be used to functionalize positions activated by the amine group. nih.gov

Reduction Chemistry of Functional Groups

While the core structure of this compound is typically formed by the reduction of a corresponding nitroaromatic compound, the aniline functionality itself allows for further transformations where subsequent reduction steps are key. This often involves the initial reaction of the amino group to form a new functional group, which is then reduced.

A prominent example is the reduction of Schiff bases (imines). The primary amino group of this compound can be condensed with aldehydes or ketones to form an imine. This C=N double bond can then be selectively reduced to yield a secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is valued for its selectivity. mdpi.comresearchgate.net

Another relevant transformation is reductive amination, where an amine is treated with a carbonyl compound (like formaldehyde) in the presence of a reducing agent (like sodium cyanoborohydride). This one-pot procedure effectively adds alkyl groups to the nitrogen atom by reducing the iminium ion intermediate as it is formed. spbu.ru

Table 3: Examples of Reduction Chemistry Involving the Aniline Moiety

| Reaction Type | Starting Material Derived From Aniline | Reagent | Product |

| Imine Reduction | Schiff Base (Ar-N=CHR) | NaBH₄ | Secondary Amine (Ar-NH-CH₂R) mdpi.comresearchgate.net |

| Reductive Amination | This compound | CH₂O / NaBH₃CN | N,N-dimethyl derivative (Ar-N(CH₃)₂) spbu.ru |

Derivatization Chemistry and Functionalization Strategies of this compound

The chemical profile of this compound is characterized by the reactive primary amino group (-NH₂) and the activated aromatic ring, making it a versatile substrate for various derivatization and functionalization reactions. These transformations target either the nucleophilic nitrogen atom or the electron-rich benzene ring, enabling the synthesis of a wide array of more complex molecules. Common strategies involve reactions like acylation, alkylation, and diazotization to modify the amino group, or electrophilic substitution on the aromatic ring. libretexts.orggreyhoundchrom.com

Synthetic Routes to Azo Dye Precursors

Azo dyes, compounds containing the R-N=N-R' functional group, are significant industrial chemicals, and aromatic amines are crucial starting materials for their synthesis. mdpi.com this compound can serve as a key precursor, specifically as the diazo component, in the synthesis of azo dyes. researchgate.net The process is initiated through a diazotization reaction, where the primary aromatic amine is converted into a diazonium salt. nih.gov

This reaction is typically carried out by treating this compound with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). historymedjournal.com The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.gov This diazonium salt is a highly reactive intermediate that can subsequently undergo a coupling reaction with a suitable coupling component (e.g., phenols or other aromatic amines) to form the final azo dye. researchgate.net The synthesis of the diazonium salt precursor is a critical step that enables the creation of a diverse range of azo compounds. historymedjournal.com

| Reactants | Reagents | Conditions | Product | Reference |

| This compound | 1. Sodium Nitrite (NaNO₂) 2. Hydrochloric Acid (HCl) | 0-5 °C, Aqueous solution | 2-Methoxy-4,5-dimethylbenzenediazonium chloride | historymedjournal.com |

Formation of Dithiocarbamate (B8719985) Analogues

The primary amine functionality of this compound allows for its conversion into dithiocarbamate derivatives. Dithiocarbamates are a class of organosulfur compounds that are notable for their ability to act as versatile chelating ligands for a wide range of metal ions. researchgate.netacs.org The synthesis is generally achieved by reacting the amine with carbon disulfide (CS₂). wikipedia.org

For a primary amine like this compound, the reaction with carbon disulfide initially forms a dithiocarbamic acid. wikipedia.org In the presence of a base such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849), this acid is deprotonated to yield the corresponding dithiocarbamate salt. researchgate.netwikipedia.org These resulting salts are typically stable, water-soluble solids. wikipedia.org The dithiocarbamate derivatives are important intermediates and have been studied for their coordination chemistry and potential applications in forming metal complexes. researchgate.netresearchgate.net

| Reactant | Reagents | General Reaction | Product Class | Reference |

| This compound | 1. Carbon Disulfide (CS₂) 2. Base (e.g., NaOH) | RNH₂ + CS₂ + NaOH → RNHCS₂⁻Na⁺ + H₂O | Dithiocarbamate salt | wikipedia.org |

Other Targeted Functional Group Transformations

Beyond the synthesis of azo precursors and dithiocarbamates, the reactive amine group of this compound can undergo several other important functional group transformations.

Schiff Base Formation: Condensation of the primary amine with aldehydes or ketones yields imines, commonly known as Schiff bases. semanticscholar.org This reaction is a fundamental transformation that creates a C=N double bond and serves as a pathway to more complex molecules, as Schiff bases themselves are versatile intermediates for further synthetic steps, including reduction to secondary amines or participation in cycloaddition reactions. historymedjournal.comsemanticscholar.org

N-Alkylation and N-Acylation: The nitrogen atom can be targeted by alkylating or acylating agents. N-alkylation introduces alkyl groups to the amine, potentially converting it to a secondary or tertiary amine, such as an N,N-dimethylaniline derivative. rsc.org N-acylation, the reaction with acyl halides or anhydrides, results in the formation of amides. libretexts.org Acylation is a common derivatization technique used to protect the amine group or to alter the compound's chemical properties for analytical purposes, such as chromatography. libretexts.orgresearchgate.net

Application in Coupling and Annulation Reactions

The structural framework of this compound is a valuable platform for constructing more elaborate cyclic and heterocyclic systems through coupling and annulation reactions. These reactions leverage either the reactivity of the N-H bond or the C-H bonds on the aromatic ring to build new molecular architectures, which are central to the synthesis of pharmaceuticals and functional materials. mdpi.com

Direct C(sp²)-H Functionalization Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. ru.nl The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating amino and methoxy groups. Methodologies for the direct C(sp²)-H functionalization of aniline derivatives are an active area of research.

Palladium-catalyzed C-H olefination, for instance, has been shown to be highly para-selective in many aniline derivatives, which would correspond to the C6 position of this compound. ru.nl The regioselectivity is influenced by a combination of electronic effects from the activating groups and steric hindrance from the substituents already on the ring. ru.nl While ortho-functionalization is also a common outcome for aniline derivatives, often using a directing group strategy, the positions adjacent to the amino group in this specific molecule (C3 and C6) are already substituted (C3 with methoxy, C6 with methyl), making direct functionalization at these sites complex. acs.org Research into ruthenium-catalyzed meta-C(sp²)–H functionalization provides another potential avenue for selectively modifying the aniline core.

| Reaction Type | Catalyst/Reagent | Typical Site of Functionalization | Description | Reference |

| C-H Olefination | Palladium (Pd) / S,O-Ligand | para-position | Couples the aniline derivative with various olefins, such as acrylates, under mild conditions. | ru.nl |

| C-H Arylation | Ruthenium (Ru) | meta-position | Utilizes directing groups to achieve arylation at the meta-position relative to the directing group. | |

| C-H Amination | Brønsted Acid | ortho-position | An acid-catalyzed approach for selective C-N bond formation at the ortho-position of anilines. | acs.org |

Condensation and Cycloaddition Reactions

Condensation and cycloaddition reactions utilize this compound or its derivatives to construct new rings, a process known as annulation. mdpi.com These reactions are fundamental for synthesizing heterocyclic compounds.

One prominent pathway involves the initial condensation of the aniline with another molecule to form an intermediate that then undergoes cyclization. For example, an aniline-derived azo dye can be condensed with an aldehyde to form a Schiff base, which can then act as a dipolarophile in a [2+2] cycloaddition with chloroacetyl chloride to generate a β-lactam ring. historymedjournal.com

Alternatively, the aniline itself can be transformed into a reactive species for cycloaddition. It can be converted into an N-aryl maleimide (B117702), which then serves as a dienophile in a Diels-Alder [4+2] cycloaddition reaction with a diene, such as furan, to create a bicyclic dicarboximide adduct. mdpi.com More advanced strategies include the [3+2] annulation of N-cyclopropylanilines with alkenes, triggered electrochemically, to form pyrrolidine (B122466) rings, and [5+2] cycloadditions involving oxidopyrylium ylides to access seven-membered ring systems. rsc.orgnih.gov

| Reaction Type | Reactants/Intermediates | Product | Description | Reference |

| Condensation / [2+2] Cycloaddition | Aniline-derived Schiff base + Chloroacetyl chloride | β-Lactam | A two-step process where condensation forms an imine, which then undergoes cycloaddition. | historymedjournal.com |

| Diels-Alder [4+2] Cycloaddition | N-Aryl maleimide (from aniline) + Diene (e.g., Furan) | Bicyclic dicarboximide | The aniline is incorporated into a dienophile for a classical [4+2] ring-forming reaction. | mdpi.com |

| [3+2] Annulation | N-Cyclopropylaniline + Alkene | Pyrrolidine derivative | An electrochemically-catalyzed reaction that constructs a five-membered ring. | rsc.org |

| [5+2] Cycloaddition | Oxidopyrylium ylide + Alkene/Alkyne | Oxabicyclo[3.2.1]octene | A powerful method for rapidly building seven-membered rings and complex bicyclic systems. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for a complete assignment of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum of 2-Methoxy-4,5-dimethylaniline provides specific information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons, the amine (NH₂) protons, the methoxy (B1213986) (OCH₃) protons, and the two methyl (CH₃) groups attached to the aromatic ring. The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation. The two aromatic protons each appear as a singlet, as they lack adjacent protons for spin-spin coupling. The methoxy and methyl groups also present as sharp singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (C₃-H) | 6.65 | Singlet | 1H |

| Aromatic-H (C₆-H) | 6.70 | Singlet | 1H |

| Amine (-NH₂) | 3.6 (broad) | Singlet | 2H |

| Methoxy (-OCH₃) | 3.82 | Singlet | 3H |

| Methyl (C₄-CH₃) | 2.18 | Singlet | 3H |

| Methyl (C₅-CH₃) | 2.15 | Singlet | 3H |

Note: Data are predicted values based on established chemical shift theory and data from analogous structures.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. For this compound, nine distinct signals are expected, corresponding to each carbon atom in the unique environment of the substituted benzene (B151609) ring and its functional groups. The chemical shifts are influenced by the electron-donating effects of the amine, methoxy, and methyl substituents. For instance, the carbons directly attached to the electronegative oxygen (C-2) and nitrogen (C-1) atoms are shifted significantly downfield. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | 138.5 |

| C-2 (-OCH₃) | 147.2 |

| C-3 | 112.1 |

| C-4 (-CH₃) | 128.9 |

| C-5 (-CH₃) | 120.5 |

| C-6 | 115.4 |

| -OCH₃ | 55.9 |

| C₄-CH₃ | 18.7 |

| C₅-CH₃ | 16.3 |

Note: Data are predicted values based on established chemical shift theory and data from analogous structures such as 4-methoxy-N,N-dimethylaniline. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound, a primary aromatic amine, is expected to show characteristic absorption bands. futa.edu.ng Key features include two distinct N-H stretching bands, typical for a primary amine, and strong C-O stretching bands for the aryl ether group. researchgate.nettsijournals.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3450 - 3350 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃) | 2960 - 2850 | Medium |

| C=C Stretch | Aromatic Ring | 1620 - 1580 | Strong-Medium |

| N-H Bend (Scissoring) | Primary Amine | 1630 - 1590 | Medium |

| C-N Stretch | Aromatic Amine | 1340 - 1260 | Strong |

| C-O Asymmetric Stretch | Aryl Ether | 1275 - 1200 | Strong |

| C-O Symmetric Stretch | Aryl Ether | 1050 - 1010 | Strong |

| C-H Out-of-Plane Bend | 1,2,4,5-substituted ring | 870 - 810 | Strong |

Note: Wavenumber ranges are based on standard FTIR correlation charts and data for substituted anilines. researchgate.netspectroscopyonline.com

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The compound has a molecular formula of C₉H₁₃NO, with a calculated exact mass of 151.099714038 Da. nih.gov

In mass spectrometry, the molecule is ionized, typically forming a molecular ion (M⁺˙), which then undergoes fragmentation. The fragmentation pattern is a molecular fingerprint that helps confirm the structure. In accordance with the nitrogen rule, the molecular ion peak for this compound appears at an odd mass-to-charge ratio (m/z) of 151. libretexts.org The fragmentation is expected to proceed through pathways that generate stable carbocations. Common fragmentation patterns for related anilines involve the loss of small, stable neutral radicals or molecules.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Likely Loss from Molecular Ion |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 136 | [C₈H₁₀NO]⁺ | Loss of a methyl radical (˙CH₃) |

| 120 | [C₉H₁₀N]⁺ | Loss of a methoxy radical (˙OCH₃) |

| 108 | [C₇H₆NO]⁺ | Loss of a propyl radical (˙C₃H₇) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation data is predicted based on general principles and analysis of closely related isomers. libretexts.orgnist.gov

X-ray Crystallography for Solid-State Structural Elucidation

While literature searches did not yield a specific crystal structure determination for this compound, X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique would provide precise data on bond lengths, bond angles, and torsion angles.

If a suitable single crystal were analyzed, X-ray diffraction would reveal the molecule's conformation. Key parameters would include the planarity of the benzene ring and the orientation of the methoxy, methyl, and amine substituents relative to it.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The molecular structure of this compound, featuring an amine group (-NH₂) and a methoxy group (-OCH₃), dictates its capacity for forming intermolecular interactions, primarily hydrogen bonds. These interactions are crucial in determining the compound's physical properties and its aggregation in the solid state.

Based on its structure, a single molecule of this compound has one hydrogen bond donor (from the amine group) and two hydrogen bond acceptor sites (the nitrogen of the amine group and the oxygen of the methoxy group). nih.gov The primary amine group can donate a proton, while the nitrogen atom's lone pair of electrons and the methoxy group's oxygen atom can both accept protons, leading to the formation of N-H···N or N-H···O hydrogen bonds. nih.govsemanticscholar.org

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Role | Potential Interactions |

|---|---|---|

| Amine (-NH₂) | Donor & Acceptor | N-H···N, N-H···O |

| Methoxy (-OCH₃) | Acceptor | C-H···O |

| Methyl (-CH₃) | Weak Interaction | C-H···π |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation and quantification of aromatic amines from complex mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and widely used method for this purpose. nih.gov

High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (UV-Vis) or Diode-Array Detector (DAD) is one of the most common and robust methods for analyzing aromatic compounds like this compound. pan.olsztyn.pl The technique leverages the inherent ability of aromatic rings to absorb light in the UV spectrum for detection and quantification. pan.olsztyn.plrsc.org

The separation is typically achieved using a reversed-phase mechanism, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. rsc.orgtandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, such as ammonium (B1175870) acetate. tandfonline.com The compound's retention time, the time it takes to travel through the column, is characteristic under specific conditions and allows for its identification. The UV-Vis detector measures the absorbance at a specific wavelength (e.g., 254 nm), which is proportional to the compound's concentration. rsc.org

Table 2: Exemplary HPLC Conditions for Aromatic Amine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Shim-pack CLC-ODS, 5 µm) | rsc.orgtandfonline.com |

| Mobile Phase | Acetonitrile/Ammonium Acetate (e.g., 46:54 v/v) or Methanol | rsc.orgtandfonline.com |

| Flow Rate | 0.5 - 1.0 mL/min | rsc.orgtandfonline.com |

| Detection | UV-Vis at 210 nm or 254 nm | rsc.org |

| Temperature | 30 °C | rsc.org |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive approach for the detection and characterization of electroactive compounds, including aromatic amines. nih.gov These techniques are based on measuring the current response of a molecule to an applied potential.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are particularly well-suited for studying aromatic amines because the amine group is easily oxidized. tandfonline.comresearchgate.net In a typical experiment, the electrochemical oxidation of aromatic amines on a glassy carbon electrode results in well-defined anodic peaks within a potential range of approximately +0.45 to +0.78 V. tandfonline.comresearchgate.net

The oxidation potential is influenced by the nature and position of substituent groups on the aromatic ring. tandfonline.comresearchgate.net Electron-donating groups, like methyl and methoxy, can lower the oxidation potential, making the compound easier to oxidize. The peak current generated during voltammetric analysis is proportional to the concentration of the amine, allowing for quantitative measurements. tandfonline.com Studies on various aromatic amines show that this electrochemical behavior provides a basis for their selective detection. tandfonline.com For some aniline (B41778) derivatives, repeated scans can lead to the development of secondary peaks at less positive potentials, indicating complex electrochemical reactions at the electrode surface. researchgate.net

Table 3: Anodic Peak Potentials for Structurally Related Aromatic Amines

| Compound | Anodic Peak 1 (V) | Anodic Peak 2 (V) |

|---|---|---|

| Benzidine | +0.506 | +0.722 |

| 3,3'-Dimethylbenzidine | +0.453 | +0.661 |

| 3,3'-Dichlorobenzidine | +0.578 | +0.750 |

| o-Toluidine | +0.783 | - |

Data obtained on a stationary glassy carbon electrode in acetonitrile/LiCl 0.1 mol L⁻¹. tandfonline.com

Compound Index

| Compound Name |

|---|

| 2,4,5-Trimethylaniline |

| 2,4-dihydroxyaniline hydrochloride |

| This compound |

| 2-Methoxy-5-methylaniline |

| 2-methoxy-5-((phenylamino)methyl)phenol |

| 3,3'-Dichlorobenzidine |

| 3,3'-dimethylbenzidine |

| 3-amino-4-hydroxy-5-nitrobenzenesulfonic acid |

| 4-methoxy-2-nitroaniline |

| 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline |

| 5-amino-2-methoxybenzenesulfonic acid |

| Acetonitrile |

| Ammonium acetate |

| Aniline |

| Benzene-1,4-diamine |

| Benzidine |

| Methanol |

| o-Toluidine |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 2-methoxy-4,5-dimethylaniline at a molecular level. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It has been applied extensively to aniline (B41778) derivatives to understand how substituents influence their properties. acs.org DFT calculations show that the distribution of net radical cation spin is highly sensitive to the nature and position of substituents on the aniline ring. acs.org This distribution is a reflection of the molecule's electronic structure and is linked to its polymerizability. acs.org For instance, polymerization is thought to be favored when the spin population on the nitrogen atom is similar to that on the para-position carbon atom. acs.org

In the context of reaction mechanisms, DFT is used to model transition states and intermediates. For example, in the intramolecular radical addition to aniline derivatives, the dispersion-corrected PW6B95-D3 functional has been shown to provide accurate free activation barriers compared to experimental values. nih.gov Such studies emphasize the importance of including corrections for London dispersion and solvation effects to obtain accurate theoretical data. nih.gov DFT has also been employed to study the mechanism of electrophilic substitutions, like the chlorination of aniline, where it helps in understanding the stability of reaction intermediates that dictate the orientation of the substitution. tsijournals.com

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. These methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be computationally intensive but offer high accuracy. acs.org Composite methods, such as the Gaussian-n (e.g., G4) theories, combine results from several ab initio calculations to achieve even higher accuracy, particularly for thermochemical data like Gibbs free energies. researchgate.net

These high-level methods are often used to benchmark other computational techniques or to provide reliable data for properties like acidity constants and electrochemical potentials. researchgate.net For example, the G4 method has been used to theoretically investigate the effect of substituents on the electrochemical potential of a wide range of aniline derivatives by calculating reaction Gibbs free energies for electron abstraction. researchgate.net While computationally expensive, the G4 method is expected to yield highly accurate energies. researchgate.net Studies on the excited states of aniline derivatives have also employed high-level ab initio methods like CASPT2 and CCSDR(3) to provide accurate transition energies. researchgate.net

Prediction and Analysis of Electrochemical Oxidation Potentials

The electrochemical oxidation potential is a key parameter that reflects the ease with which a molecule can lose an electron, a crucial step in many chemical reactions and degradation pathways. researchgate.net Computational methods are frequently used to predict these potentials.

Theoretical investigations on a large set of 64 aniline derivatives using the composite G4 method have shown a strong linear correlation between the calculated reaction Gibbs free energies (ΔG) for electron abstraction and the experimental electrochemical potentials (E). researchgate.net This relationship allows for the prediction of oxidation potentials for compounds where experimental data is unavailable. The study demonstrated that for various classes of substituted anilines (ortho-, meta-, para-, and poly-substituted), a linear relationship of the form E = a + b × ΔG holds with high coefficients of determination (R²), often exceeding 0.95. researchgate.net

The substituents on the aniline ring significantly influence the oxidation potential. Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), generally lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups increase this potential. Data from studies on various substituted anilines can be used to estimate the potential for this compound.

| Aniline Derivative | Calculated Oxidation Potential (V) - B3LYP/6-311++G(d,p) | Experimental Oxidation Potential (V) |

|---|---|---|

| Aniline | 1.1891 | 0.999 |

| 4-Methylaniline | 1.0171 | 0.8351 |

| 2,4-Dimethylaniline (B123086) | 0.9369 | 0.7553 |

| 2-Methoxyaniline | 0.936 | 0.7342 |

| 4-Methoxyaniline | 0.8341 | 0.6365 |

Data sourced from a study on the oxidation potentials of phenols and anilines. rsc.org The table illustrates the trend of decreasing oxidation potential with the addition of electron-donating methyl and methoxy groups.

Molecular Basicity and Acidity (pKa) Predictions

The pKa value is a measure of the acidity of the conjugate acid of an amine (R-NH₃⁺) and thus reflects the amine's basicity. Computational chemistry offers robust techniques for estimating these values. The prediction typically involves calculating the Gibbs free energy change for the deprotonation reaction in both the gas phase and solution, often using a simple thermodynamic cycle and a polarizable continuum model (PCM) to simulate the solvent.

The accuracy of computationally predicted pKa values is established by correlating them with experimental data. Studies have shown that descriptors derived from DFT calculations, such as the molecular electrostatic potential (MEP) on the nitrogen atom and the energy of the natural atomic valence orbital (NAO), exhibit strong linear correlations with experimental pKa values for large sets of primary, secondary, and tertiary amines. pku.edu.cn

For a series of substituted anilines, the calculated pKa values generally follow the trends observed experimentally. Electron-donating groups (like methyl and methoxy) increase the electron density on the nitrogen atom, thereby increasing the basicity and leading to a higher pKa value. Conversely, electron-withdrawing groups decrease basicity and lower the pKa. The table below shows experimental pKa values for related aniline compounds, which provides a basis for estimating the pKa of this compound.

| Aniline Derivative | Experimental pKa |

|---|---|

| Aniline | 4.64 |

| 4-Methylaniline | 4.99 |

| 2,4-Dimethylaniline | - |

| 2-Methoxyaniline | 4.42 |

| 4-Methoxyaniline | 5.11 |

Experimental pKa values sourced from a comprehensive study on the physicochemical properties of substituted anilines. rsc.org The value for 2,4-dimethylaniline was not listed in the provided source.

Mechanistic Studies of Reactions Involving Aniline Derivatives

Computational methods are invaluable for elucidating the detailed step-by-step mechanisms of chemical reactions. For aniline derivatives, mechanistic studies have been conducted on a variety of transformations.

Electrophilic and Radical Reactions: DFT calculations have been used to study the mechanism of electrophilic aromatic substitution, such as the chlorination of aniline. tsijournals.com These studies can validate classical interpretations, like the role of the Wheland intermediate's stability in determining the reaction's regioselectivity (ortho, meta, or para substitution). tsijournals.com Similarly, the mechanism of aniline-catalyzed halogenation has been investigated, revealing the crucial role of imine intermediates and proton shuttles in the catalytic cycle. researchgate.net The intramolecular radical addition to aniline derivatives has also been explored, showing that the polarity of the reactants is a key factor, with electrophilic radicals reacting fastest with nucleophilic arenes. nih.govbeilstein-journals.org

Metal-Catalyzed Reactions: The mechanisms of metal-catalyzed reactions involving aniline derivatives are a significant area of computational research. For example, a detailed DFT study on the rhodium(III)-catalyzed [3 + 2] annulation of aniline derivatives with vinylsilanes identified the key steps of the catalytic cycle, including C-H activation, vinylsilane insertion, and reductive elimination, and pinpointed the rate-determining step. acs.orgresearchgate.net Another study on the copper-catalyzed nih.gov-asymmetric rearrangement of N-methoxyanilines used NBO analysis and DFT calculations to understand the C-O bond-forming process and the role of the chiral ligand in achieving enantioselectivity. rsc.org These computational investigations provide deep insights into reaction pathways, catalyst behavior, and the origins of selectivity, which are essential for designing new and improved synthetic methods. acs.orgrsc.org

Elucidation of Reaction Pathways and Identification of Intermediates

Computational chemistry is instrumental in mapping the step-by-step pathways of chemical reactions and identifying the transient species, or intermediates, that are formed along the way. For instance, theoretical studies on reactions involving N,N-dimethylaniline, a related compound, have successfully elucidated complex mechanisms like the Friedel-Crafts reaction, identifying key intermediates and transition states. researchgate.net Similarly, computational investigations into the rearrangement of N-alkoxyanilines have provided insights into the roles of various intermediates. rsc.org These studies typically employ methods like Density Functional Theory (DFT) to model the reaction and trace the lowest energy path from reactants to products.

Despite the utility of these methods, specific computational studies elucidating the reaction pathways of this compound and identifying its reaction intermediates were not found in the reviewed literature. Such studies would be valuable to understand how the interplay between the activating methoxy and dimethyl groups on the aniline ring directs its reactivity in various chemical transformations.

Transition State Analysis and Energy Profile Mapping

A cornerstone of computational reaction analysis is the identification and characterization of the transition state—the highest energy point along a reaction coordinate. The energy of this state determines the activation energy and, consequently, the rate of the reaction. By mapping the energy of the system as it progresses from reactants to products, a detailed energy profile can be constructed.

Studies on the elimination reactions of substituted 2-phenylethyldimethylanilinium ions have utilized transition state analysis to understand how substituents on the aniline ring affect the reaction mechanism. cdnsciencepub.com These analyses reveal that electron-donating groups can shift the transition state structure. For example, a study on the reaction of 2-phenylethyldimethylanilinium ions with ethoxide showed that electron-donating substituents on the leaving group lead to a more E1cb-like (elimination, unimolecular, conjugate base) transition state. cdnsciencepub.com However, specific energy profiles and transition state analyses for reactions involving this compound are not available in the current body of scientific literature.

Investigation of Radical and Electron Transfer Processes

The aniline moiety can undergo single electron transfer (SET) to form a radical cation. The stability and reactivity of this radical cation are heavily influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy and methyl groups present in this compound, are known to stabilize the positive charge on the radical cation, thereby facilitating electron transfer processes. acs.org

Investigations into the reductive cleavage of methoxy-substituted N,N-dimethylanilines (dimethylanisidines) have shown that reactivity is highly dependent on the position of the methoxy group. researchgate.net The study revealed a reactivity order of 2,6-dimethoxy > ortho-methoxy > meta-methoxy > para-methoxy, with the para-substituted compound being unreactive under the conditions used. researchgate.net This highlights the critical role of substituent placement in directing electron-transfer-induced reactions. While these findings provide a framework for understanding the potential behavior of this compound, which has methoxy and dimethyl groups, specific experimental or computational studies on its radical formation and electron transfer processes have not been reported.

Structure-Reactivity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their physical, chemical, or biological activity. researchgate.netnih.govoecd.org These models use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) to build statistical models that can predict the activity of new or untested compounds. nih.gov

Numerous QSAR studies have been conducted on various classes of aniline derivatives to predict properties ranging from toxicity to therapeutic efficacy. nih.gov For example, a QSAR analysis of aniline derivatives' oxidation potentials found a strong correlation with theoretically calculated Gibbs free energies of reaction. researchgate.net Such models are powerful tools in drug discovery and materials science.

However, a review of the available literature did not identify any specific SAR or QSAR models that include this compound within their training or test sets. The development of such a model would require a dataset of related compounds with measured activity, which does not appear to be publicly available for this specific chemical scaffold.

Applications in Advanced Organic Synthesis and Materials Research

Utility as a Building Block for Complex Organic Molecular Architectures

Organic building blocks are foundational components used to construct larger, more intricate molecules. cymitquimica.com 2-Methoxy-4,5-dimethylaniline, with its functional amine group and substituted phenyl ring, serves as a versatile precursor for creating sophisticated molecular structures, particularly in the realm of heterocyclic chemistry. cymitquimica.com

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Anilines are critical starting materials for constructing various heterocyclic systems.

Quinoline (B57606) Derivatives: The synthesis of quinolines, a class of compounds found in numerous pharmaceuticals and functional materials, can be achieved through several classic methods where an aniline (B41778) derivative is a key reactant. For instance, in reactions like the Combes or Friedländer synthesis, an aniline is condensed with a β-dicarbonyl compound or a ketone containing an α-methylene group, respectively, followed by cyclization and dehydration to form the quinoline ring. The electron-donating nature of the methoxy (B1213986) and dimethyl groups in this compound enhances the nucleophilicity of the aniline, facilitating these reactions. Research has shown that anilines with electron-donating substituents are effective in producing dihydroquinoline and quinoline structures. nih.govacs.org For example, the use of 3,5-dimethylaniline (B87155) leads to high yields in certain multicomponent reactions to form dihydropyridine (B1217469) derivatives, which can then be oxidized to quinolines. nih.govacs.org This indicates that this compound is a highly suitable substrate for analogous transformations.

Pyrimidine (B1678525) Derivatives: Pyrimidines are another vital class of heterocycles, forming the core of nucleobases and many synthetic drugs. mdpi.com The synthesis of pyrimidine rings often involves the condensation of a compound containing an N-C-N fragment (like an amidine) with a 1,3-dicarbonyl compound or its equivalent. Substituted anilines can be incorporated into these synthetic pathways. For example, various pyrimidine derivatives have been successfully synthesized using substituted anilines like 2,4-dimethylaniline (B123086) and 2,5-dimethylaniline. nih.gov These anilines can be converted into the necessary building blocks that cyclize to form the pyrimidine core. Given its structural similarities, this compound can be employed in multi-step syntheses, such as those involving initial conversion to a guanidine (B92328) or amidine, which then participates in ring-closing reactions to yield highly substituted pyrimidine structures. organic-chemistry.org

Role as a Precursor in Advanced Dye and Pigment Research

Aromatic amines are historically significant as precursors in the synthesis of dyes and pigments. nih.gov The specific substituents on this compound make it a candidate for developing new chromophores with tailored properties.

Azo dyes, characterized by the R-N=N-R' functional group, represent the largest class of commercial dyes. Their synthesis fundamentally relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner.

This compound serves as the primary amine component in this process. The synthesis involves two main steps:

Diazotization: The amine group (-NH₂) of this compound is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol, naphthol, or another aniline.

The methoxy and dimethyl groups on the this compound moiety influence the final color (bathochromic or hypsochromic shifts) and properties like lightfastness and solubility of the resulting azo dye. Research on analogous compounds, such as 2,3-dimethylaniline, has demonstrated their use in preparing complex azo-azomethine dyes through condensation reactions, highlighting the utility of substituted anilines in creating advanced dye structures. rsc.org Furthermore, secondary amines derived from similar starting materials are noted as important intermediates for azo dyes. mdpi.comresearchgate.net

| Step | Reaction | Role of this compound | Key Reagents |

|---|---|---|---|

| 1. Diazotization | Conversion of primary amine to diazonium salt | Source of the primary aromatic amine | NaNO₂, HCl, 0-5 °C |

| 2. Azo Coupling | Electrophilic aromatic substitution | Forms the diazonium ion (electrophile) | Electron-rich coupling partner (e.g., Naphthol, Phenol) |

Intermediate in Agrochemical and Specialty Chemical Synthesis

Aromatic amines and their derivatives are crucial intermediates in the production of a wide range of industrial chemicals, including those used in agriculture and other specialty applications. nih.govchemball.com this compound, with its distinct substitution pattern, serves as a valuable starting point for creating proprietary molecules with specific biological or material properties. The amine functionality allows for a wide array of chemical transformations (e.g., acylation, alkylation, sulfonylation), while the methoxy and methyl groups can be used to fine-tune the steric and electronic characteristics of the final product, which is a key aspect in the design of modern agrochemicals and specialty chemicals. dokumen.pub

Model Compound for Fundamental Studies in Aromatic Chemistry

The reactivity of a substituted benzene (B151609) ring is a central topic in organic chemistry. This compound serves as an excellent model compound for investigating how multiple substituents collectively influence the outcomes of chemical reactions.

The rate and regioselectivity of electrophilic aromatic substitution (EAS) are dictated by the electronic and steric properties of the substituents on the benzene ring. This compound possesses three electron-donating groups (EDGs): one methoxy group and two methyl groups.

Methoxy Group (-OCH₃): This is a strongly activating group due to the resonance effect, where a lone pair of electrons from the oxygen atom is delocalized into the aromatic ring. It is an ortho, para-director.

Methyl Groups (-CH₃): These are weakly activating groups through hyperconjugation and induction. They are also ortho, para-directors.

The combined effect of these three activating groups makes the aromatic ring of this compound highly electron-rich and therefore significantly more reactive towards electrophiles than benzene itself. For comparison, N,N-dimethylaniline is about 10¹⁸ times more reactive than benzene. masterorganicchemistry.com The directing effects of these groups and the steric hindrance they impose determine the position of substitution. Studies on related isomers, like 4-methoxy-2,6-dimethylaniline (B1300078), have been used to explore reaction mechanisms in oxidation reactions, demonstrating the utility of such molecules in mechanistic studies. scispace.com The positional arrangement in this compound, where the C6 position is the only unsubstituted position ortho or para to the powerful methoxy group, makes it a predictable substrate for studying regioselectivity in EAS reactions.

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OCH₃ | 2 | +R > -I (Strong Resonance Donor) | Strongly Activating | Ortho, Para |

| -CH₃ | 4 | +I (Weak Inductive Donor) | Weakly Activating | Ortho, Para |

| -CH₃ | 5 | +I (Weak Inductive Donor) | Weakly Activating | Ortho, Para |

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-Methoxy-4,5-dimethylaniline often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing greener and more efficient synthetic strategies.

Key areas of exploration include:

Catalytic Hydrogenation: Moving away from stoichiometric reductants, the use of catalytic hydrogenation of the corresponding nitroaromatic precursor, 1-methoxy-4,5-dimethyl-2-nitrobenzene, presents a more atom-economical and environmentally benign approach. Research in this area will likely focus on developing novel, highly selective, and reusable catalysts, such as those based on nanoparticles of platinum, palladium, or nickel.

Biocatalysis: The use of enzymes, such as nitroreductases, offers a highly selective and sustainable route to aniline (B41778) derivatives under mild reaction conditions. Future work could involve screening for or engineering enzymes that are highly efficient for the specific substrate, 1-methoxy-4,5-dimethyl-2-nitrobenzene.

Renewable Feedstocks: A long-term goal is the synthesis of this compound from renewable feedstocks, moving away from petroleum-based starting materials. This would involve developing novel synthetic pathways from bio-derived platform molecules.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Hydrogenation | High atom economy, reduced waste, catalyst reusability. | Development of novel, selective, and robust nanocatalysts. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering for specific substrate affinity. |

| Renewable Feedstocks | Sustainability, reduced reliance on fossil fuels. | Development of novel synthetic pathways from bio-based molecules. |

Exploration of Novel Reactivity Patterns and Cascade Derivatization Strategies

The reactivity of the aniline core, characterized by the electron-donating methoxy (B1213986) and methyl groups, offers a rich landscape for chemical transformations. Future research will likely delve into uncovering novel reactivity patterns and developing cascade reactions for the efficient synthesis of complex molecules from this compound.

Promising research directions include:

C-H Activation: Direct functionalization of the aromatic C-H bonds of this compound presents a powerful tool for derivatization without the need for pre-functionalized starting materials. researchgate.net Palladium-catalyzed C-H activation, for instance, could enable the introduction of a wide range of functional groups at specific positions on the aromatic ring. researchgate.net

Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would allow for the rapid and efficient synthesis of diverse molecular scaffolds in a single step. exlibrisgroup.com

Cascade Reactions: Developing cascade reaction sequences, where multiple bond-forming events occur in a single pot, can significantly improve synthetic efficiency. nii.ac.jp For example, a cascade involving an initial reaction at the amine followed by an intramolecular cyclization could lead to the formation of heterocyclic compounds.

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including improved safety, scalability, and reproducibility.

Future integration of this compound synthesis and derivatization with these platforms will focus on:

Flow Synthesis of this compound: Developing robust and scalable flow processes for the synthesis of the compound itself will enable on-demand production and reduce the hazards associated with handling large quantities of reagents in batch.

Automated Derivatization: Utilizing automated synthesis platforms can accelerate the discovery of new derivatives of this compound with desired properties. researchgate.netresearchgate.netemolecules.comwikipedia.orgrsc.org These platforms can rapidly screen different reaction conditions and reactants, leading to the efficient generation of compound libraries for various applications.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the parent compound and its derivatives. | Enhanced safety, scalability, process control, and reproducibility. |

| Automated Synthesis | High-throughput screening of reaction conditions and synthesis of derivative libraries. | Accelerated discovery of new compounds with desired properties. |

Application of Advanced In Silico Prediction and Machine Learning for Molecular Design

Computational tools are becoming indispensable in modern chemical research. For this compound, these tools can guide the design of new molecules with tailored properties.

Emerging opportunities in this domain include:

Quantum Chemical Calculations: In silico methods can be used to predict the electronic properties, reactivity, and spectral characteristics of novel this compound derivatives. imrpress.comacs.orgresearchgate.net This can help in prioritizing synthetic targets with a higher probability of possessing the desired functionalities.

Machine Learning Models: By training machine learning algorithms on existing data for aniline derivatives, it is possible to develop predictive models for various properties, such as biological activity, material properties, or toxicity. mdpi.combohrium.comnih.govresearchgate.netdntb.gov.uaresearchgate.netscholar9.comnih.gov These models can then be used to virtually screen large libraries of potential this compound derivatives, identifying promising candidates for synthesis and experimental validation.

Potential Exploration in Advanced Materials Science Beyond Dyes and Pigments

While the primary application of this compound has been in the realm of colorants, its structural features suggest potential for use in more advanced materials. bldpharm.comambeed.combldpharm.com

Future research could explore its incorporation into:

Organic Light-Emitting Diodes (OLEDs): The electron-rich nature of the this compound core could be beneficial in designing new host or emissive materials for OLEDs.

Metal-Organic Frameworks (MOFs): As a ligand precursor, this compound could be used to synthesize novel MOFs with interesting porous structures and catalytic or sensing properties.

Conducting Polymers: Polymerization of this compound or its derivatives could lead to the formation of conducting polymers with potential applications in electronics and energy storage.

Pharmaceuticals: The substituted aniline scaffold is present in many biologically active molecules. This compound could serve as a starting material for the synthesis of novel pharmaceutical candidates. A patent has indicated its use in the preparation of piperazine (B1678402) derivatives, which are a class of compounds with diverse pharmacological activities. google.com

The journey of this compound from a simple chemical intermediate to a versatile building block for advanced applications is just beginning. The convergence of innovative synthetic methods, computational prowess, and a deeper understanding of its chemical reactivity will undoubtedly unlock a new chapter in the story of this promising molecule.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4,5-dimethylaniline in laboratory settings?

- Methodological Answer : Acylation and heterocyclization methods are commonly employed for structurally related aniline derivatives. For example, 4,5-dimethoxy-methylanthranilate can be acylated using methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation to form intermediates . Adjustments to substituent positions (e.g., methoxy and methyl groups) may require optimizing reaction conditions, such as temperature (60–80°C) and solvent polarity (DMF or THF). Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended for purification .

Q. How can the purity of this compound be validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is effective for purity assessment. For example, 2-Methoxy-5-methylaniline derivatives have been analyzed using C18 reverse-phase columns and methanol/water mobile phases . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with characteristic shifts for methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.3 ppm) groups. Mass spectrometry (EI-MS) can further verify molecular ion peaks (e.g., expected m/z for C₉H₁₃NO₂: 167.1) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Similar to N-ethyl-3,5-dimethylaniline derivatives, this compound may pose inhalation and dermal hazards. Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers below -20°C to prevent degradation. Emergency procedures include eye rinsing (15-minute water flush) and immediate medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in this compound-derived reactions?

- Methodological Answer : Density functional theory (DFT) calculations, such as global reactivity descriptors (electrophilicity index, chemical hardness), can elucidate nucleophilic aromatic substitution pathways. For example, electron-rich methoxy groups may direct electrophilic attacks to specific positions (e.g., para to substituents). Molecular docking studies can also model interactions with biological targets, such as DNA adduct formation observed in 3,5-dimethylaniline derivatives .

Q. What strategies resolve contradictions in reported reaction yields for methoxy-substituted anilines?

- Methodological Answer : Contradictions often arise from solvent effects or catalyst selection. For instance, PdCl₂(PPh₃)₂ catalyzes cross-coupling reactions in DMF but may degrade in polar aprotic solvents. Systematic screening of ligands (e.g., PCy₃ vs. PPh₃) and bases (K₂CO₃ vs. Cs₂CO₃) is advised. Reaction monitoring via TLC or in situ IR spectroscopy helps identify intermediate stability issues .

Q. How do steric and electronic effects influence regioselectivity in this compound derivatives?

- Methodological Answer : Steric hindrance from methyl groups can suppress ortho-substitution, favoring meta or para positions. For example, 2-Methoxy-4,5-dimethyl-1,1':4',1''-terphenyl synthesis via Suzuki-Miyaura coupling shows preferential arylation at less hindered sites . Electronic effects are quantified via Hammett substituent constants (σ⁺ for methoxy: -0.78), guiding predictions of electron density distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.